3-(5-chlorothiophen-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
Scientific Research Applications
Synthesis and Crystal Structure
Compounds with structural similarities to 3-(5-chlorothiophen-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide have been synthesized through various chemical reactions. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide. The crystal structure of this compound was elucidated using single crystal X-ray diffraction, highlighting its triclinic crystal system and the presence of hydrogen bond interactions (Prabhuswamy et al., 2016).
Biological Activities and Applications
Research has also delved into the potential biological activities of structurally related compounds, exploring their antidepressant, antimicrobial, and anti-tumor properties:
A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. Compounds demonstrated significant reduction in immobility time in behavioral tests, suggesting potential antidepressant effects (Mathew et al., 2014).
Novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for certain compounds, which could indicate potential applications in cancer therapy (Gomha et al., 2016).
Antimicrobial activity of pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives was investigated, showing variable and modest activities against bacteria and fungi. This highlights the potential use of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS2/c18-14-7-6-13(25-14)15-12(16(23)20-17-19-8-9-24-17)10-22(21-15)11-4-2-1-3-5-11/h1-10H,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMTUEBGZZBBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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